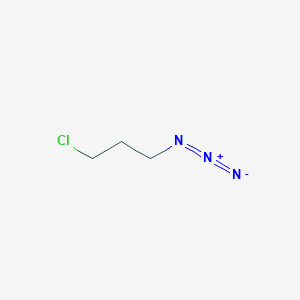

1-Azido-3-chloropropane

Descripción

Structure

3D Structure

Propiedades

Número CAS |

58503-61-0 |

|---|---|

Fórmula molecular |

C3H6ClN3 |

Peso molecular |

119.55 g/mol |

Nombre IUPAC |

1-azido-3-chloropropane |

InChI |

InChI=1S/C3H6ClN3/c4-2-1-3-6-7-5/h1-3H2 |

Clave InChI |

YMORVLBMLSBFQJ-UHFFFAOYSA-N |

SMILES canónico |

C(CN=[N+]=[N-])CCl |

Origen del producto |

United States |

Synthetic Methodologies for 1 Azido 3 Chloropropane and Its Chiral Analogs

Nucleophilic Substitution Routes for 1-Azido-3-chloropropane

The primary method for synthesizing this compound involves a nucleophilic substitution reaction where a halogen is displaced by an azide (B81097) ion. This approach is favored for its directness and relatively high efficiency.

A common and effective route to this compound is the reaction of 1-bromo-3-chloropropane (B140262) with an azide salt, typically sodium azide (NaN₃). wiley-vch.de This reaction proceeds via an Sₙ2 mechanism, where the azide ion acts as the nucleophile, displacing the bromide ion, which is a better leaving group than the chloride ion.

The choice of solvent is critical for the efficiency of the monoazidation of 1,3-dihalopropanes. Polar aprotic solvents are preferred as they effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile.

Dimethyl Sulfoxide (B87167) (DMSO): DMSO is a highly effective solvent for this reaction. In one reported synthesis, 1-bromo-3-chloropropane was dissolved in DMSO, and sodium azide was added. The reaction was stirred for 12 hours, leading to a quantitative yield of this compound. wiley-vch.de

Dimethylformamide (DMF): DMF is another frequently employed polar aprotic solvent that facilitates the Sₙ2 reaction between the alkyl halide and the azide source.

The reaction conditions, including temperature and reaction time, are optimized to ensure complete conversion while minimizing side reactions. The reaction described using DMSO was conducted at ambient temperature for 12 hours. wiley-vch.de

Table 1: Comparison of Solvent Systems for Synthesis of this compound

| Solvent | Azide Source | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| DMSO | NaN₃ | 12 hours, ambient temp. | Quantitative | wiley-vch.de |

| DMF | NaN₃ | - | - |

A significant challenge in this synthesis is the potential for a second substitution to occur, where the chloride in the desired this compound product is displaced by another azide ion, forming the undesired byproduct 1,3-diazidopropane.

To maximize the yield and purity of the mono-azidated product, the following strategies are employed:

Control of Stoichiometry: Using a controlled amount of the azide source (e.g., one equivalent) helps to favor the monosubstitution product. wiley-vch.de

Reaction Time: Careful monitoring of the reaction progress can prevent the formation of the diazide byproduct by stopping the reaction once the starting material is consumed. The 12-hour reaction in DMSO that achieved a quantitative yield demonstrates an optimized timeframe. wiley-vch.de

Work-up Procedure: The purification process is crucial. A typical work-up involves adding water and a nonpolar organic solvent (like pentane) to the reaction mixture. The organic layer, containing the product, is then separated, dried, and concentrated to yield the pure this compound. wiley-vch.de

The synthesis of chiral azido (B1232118) alcohols, such as (2R)-1-azido-3-chloropropan-2-ol, requires stereoselective methods to control the configuration of the newly formed stereocenter.

A primary route to chiral 1-azido-3-chloropropan-2-ol is the nucleophilic ring-opening of epichlorohydrin (B41342) with an azide source. researchgate.net The success of this synthesis depends on controlling both the regioselectivity (which carbon of the epoxide is attacked) and the stereoselectivity (the orientation of the incoming nucleophile).

The azidolysis of epoxides typically follows an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. utwente.nl The reaction involves the attack of the azide ion on one of the electrophilic carbons of the epoxide ring. In the case of epichlorohydrin, the attack can occur at either C1 or C2, leading to two different regioisomers.

Several methods have been developed to enhance the regio- and stereoselectivity of this transformation:

pH Control: The regioselectivity of the epoxide ring-opening with sodium azide in an aqueous medium can be controlled by adjusting the pH. cmu.edu Under neutral or basic conditions, the attack of the azide ion generally occurs on the less substituted carbon of the epoxide. utwente.nl

Catalyst-Free Conditions in PEG: The ring-opening of epoxides has been shown to proceed with high regio- and stereoselectivity at room temperature using polyethylene (B3416737) glycol (PEG) as an efficient reaction medium, eliminating the need for a catalyst. researchgate.net

Table 2: Factors Influencing Regioselectivity in Epoxide Ring-Opening

| Condition | Effect on Regioselectivity | Mechanism | Reference |

|---|---|---|---|

| Basic/Neutral (pH 9.5) | Attack on less substituted carbon | Sₙ2 | utwente.nlcmu.edu |

| Acidic (pH 4.2) | Attack on more substituted carbon | Sₙ2-like with carbocation character | cmu.edu |

| PEG Medium | High regioselectivity | Facilitates reaction | researchgate.net |

Achieving a high degree of enantioselectivity to produce a specific enantiomer, such as (2R)-1-azido-3-chloropropan-2-ol, from a prochiral or racemic starting material like epichlorohydrin requires an asymmetric catalytic approach. While specific protocols for this exact molecule are not detailed in the provided search results, the principles of asymmetric catalysis can be applied.

Strategies to control enantioselectivity in such reactions include:

Chiral Catalysts: The use of a chiral metal complex can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. nih.gov The catalyst can activate the epoxide and direct the nucleophilic attack of the azide from a specific face.

Substrate-Directed Control: In molecules that contain a directing group, such as an alcohol, non-covalent interactions between the substrate, catalyst, and reagents can be exploited to control enantioselectivity. nih.gov

Kinetic Resolution: If a racemic mixture of a chiral epoxide is used, a chiral catalyst can be employed to selectively react with one enantiomer faster than the other, allowing for the separation of the unreacted enantiomer and the product.

The reversal of enantioselectivity can sometimes be achieved by modifying reaction parameters such as the metal salt, ligands, additives, or solvent, allowing for the synthesis of either enantiomer from a single chiral source. nih.gov

Preparation of Chiral Derivatives: (2R)-1-Azido-3-chloropropane-2-ol

Ancillary Synthetic Pathways and Advanced Preparations

The synthesis of this compound and its analogs is not limited to direct azidation of chlorinated propanes. Ancillary pathways, such as halogen exchange reactions to form more reactive intermediates, and advanced preparations involving direct C-H functionalization represent important strategies in the synthetic chemist's toolkit.

Halogen Exchange Reactions for Proximal Azide Intermediates (e.g., 1-Azido-3-iodopropane)

Halogen exchange reactions, particularly the Finkelstein reaction, provide a classic and effective method for preparing alkyl iodides from the corresponding chlorides or bromides. This strategy is employed in the synthesis of 1-azido-3-iodopropane (B8455560), a useful intermediate that can be more reactive than its chloro- or bromo-analogs in certain subsequent transformations. The synthesis typically proceeds in a two-step sequence starting from a 1,3-dihalopropane.

The initial step involves the nucleophilic substitution of one halogen atom with an azide group. For instance, 1,3-dibromopropane (B121459) can be treated with sodium azide in a suitable solvent like dimethylformamide (DMF) to yield 1-azido-3-bromopropane (B6266201). rsc.org Following the introduction of the azide functionality, the remaining halogen is exchanged.

The subsequent conversion of the bromo-intermediate to 1-azido-3-iodopropane is achieved through a Finkelstein reaction, which involves treating 1-azido-3-bromopropane with an iodide salt, such as sodium iodide, in a solvent like acetone. chemicalbook.comwikipedia.org The success of this reaction is often driven by the precipitation of the less soluble sodium bromide in acetone, which shifts the equilibrium towards the desired product. wikipedia.org

| Starting Material | Reagents | Product | Reaction Type | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3-Dibromopropane | Sodium Azide (NaN₃) | 1-Azido-3-bromopropane | Nucleophilic Substitution | DMF | 29% | rsc.org |

| 1-Azido-3-bromopropane | Sodium Iodide (NaI) | 1-Azido-3-iodopropane | Finkelstein Reaction (Halogen Exchange) | Acetone, 60°C, 16h | 87% | chemicalbook.com |

This halogen exchange methodology is a cornerstone in the preparation of various halo-azido alkanes, enabling the synthesis of intermediates with tailored reactivity. While the classic Finkelstein reaction is widely used for aliphatic compounds, it is worth noting that metal-catalyzed versions have been developed for less reactive systems like aryl and vinyl halides. science.govnih.gov

Emerging Methodologies for Direct Azide Installation on Propane (B168953) Scaffolds

Traditional methods for the synthesis of alkyl azides often involve multiple steps and harsh reaction conditions. magtech.com.cn To overcome these limitations, significant research has focused on the development of methods for the direct installation of an azide group onto a hydrocarbon scaffold through C-H bond activation. These emerging methodologies offer the potential for more efficient and selective syntheses.

Recent advances in this area include metal-catalyzed and radical-mediated C-H azidation reactions. magtech.com.cnacs.org These approaches aim to directly convert a C-H bond into a C-N₃ bond, bypassing the need for pre-functionalized starting materials. While the direct, selective azidation of propane at a specific position to form this compound in a single step is a challenging transformation, the fundamental principles being developed for C-H azidation of aliphatic compounds are highly relevant.

Metal-catalyzed C-H azidation often employs transition metals to facilitate the formation of the C-N₃ bond. magtech.com.cn These reactions can exhibit high efficiency and selectivity. Another significant area of development is radical C-H azidation, which typically involves the generation of a carbon-centered radical through hydrogen atom abstraction, followed by trapping with an azide source. acs.org

Some of the key features of these emerging methodologies are summarized below:

| Methodology | Key Features | Potential Advantages | Challenges |

|---|---|---|---|

| Metal-Catalyzed C-H Azidation | Utilizes transition metal catalysts. Can be directed by functional groups. | High efficiency and selectivity. Milder reaction conditions compared to some traditional methods. | Catalyst cost and toxicity. Substrate scope limitations. |

| Radical-Mediated C-H Azidation | Involves hydrogen atom abstraction to form a carbon radical, followed by reaction with an azide source. | Can functionalize unactivated C-H bonds. Avoids the need for directing groups in some cases. | Control of regioselectivity can be difficult. Potential for side reactions. |

While the direct functionalization of simple alkanes like propane remains a frontier in synthetic chemistry, these advanced methods for C-H azidation hold considerable promise for the future development of more streamlined and environmentally benign routes to compounds like this compound and its derivatives. magtech.com.cnacs.org

Applications As a Versatile Building Block in Complex Chemical Synthesis

Polymer Chemistry and Macromolecular Architectures

In the field of polymer chemistry, 1-azido-3-chloropropane facilitates the introduction of azide (B81097) functionalities into polymer backbones, which are then available for further modification, typically through copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry."

Synthesis of Dextran (B179266) Macrostructures and Thiol-Modified Polymers

This compound is instrumental in the synthesis of modified dextran polymers. In one method, it is prepared from 1-bromo-3-chloropropane (B140262) and sodium azide. nih.gov The resulting this compound then reacts with cysteamine (B1669678) to produce an azide-functionalized thiol-containing molecule. nih.gov This intermediate can be attached to a dextran backbone that has been modified to contain alkyne groups. nih.gov

The process leverages "click chemistry" to covalently attach thiol groups to the dextran polymer via a 1,4-disubstituted 1,2,3-triazole linker. nih.gov This is achieved by reacting the azide-containing thiol intermediate with an O-pentynyl dextran in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalyst system. nih.gov This method allows for the creation of thiol-modified dextran, a polymer with potential applications in drug delivery and biomaterials. nih.gov

Table 1: Synthesis of Thiol-Modified Dextran Precursor

| Step | Reactants | Reagents/Solvents | Product | Yield |

| 1 | 1-Bromo-3-chloropropane, Sodium azide | Dimethylformamide (DMF) | This compound | 92% nih.gov |

| 2 | This compound, Cysteamine | Tetrahydrofuran (THF) | Azide 4 (azide-functionalized thiol) | Not specified |

Development of Homogeneous 1,3-Propanediamine Polymers

This compound has been successfully used in the N-alkylation of nosyl (Ns)-protected amines during the synthesis of long-chain polyamines (LCPAs). oup.com These homogeneous polymers of 1,3-propanediamine are of interest in materials science and for studying the biological roles of natural polyamines. researchgate.net A convergent and iterative strategy for synthesizing these polymers has been developed to overcome issues of variable reactivity and poor reproducibility found in other methods. oup.comresearchgate.net

While alkyl bromides and iodides are more commonly reported for the N-alkylation of N-Ns amines, the use of this compound demonstrates that a chloro leaving group can be sufficiently reactive for this transformation, expanding the toolkit for creating precisely defined polyamine structures. oup.com

Medicinal Chemistry and Bioactive Compound Development

The azide group of this compound is a key functional handle for the construction of nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activity.

Preparation of 1,2,3-Triazole-Based Compounds with Diverse Therapeutic Potential

The 1,2,3-triazole ring is a prominent pharmacophore in modern drug discovery. nih.gov These five-membered heterocyclic motifs are readily synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, a reaction often facilitated by a copper(I) catalyst in what is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. nih.govpeerj.com Reagents like this compound serve as essential sources of the azide functionality for building these structures.

The resulting 1,2,3-triazole core can act as a stable linker, connecting different pharmacophores to create hybrid molecules. nih.gov This approach has led to the development of lead compounds with a wide array of therapeutic potentials, including anticancer, antimicrobial, antiviral, and antimalarial activities. nih.govnih.gov The triazole moiety's ability to form non-bonding interactions with enzymes and receptors makes it an attractive feature in drug design. peerj.com

Table 2: General Scheme for 1,2,3-Triazole Synthesis (CuAAC)

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Organic Azide (e.g., from this compound) | Terminal Alkyne | Copper(I) source (e.g., CuSO₄ + Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole |

Chromen-2-one (coumarin) derivatives are a class of compounds extensively studied for their wide variety of biological activities, including anticancer properties. nih.goveurekaselect.com Research has focused on synthesizing novel chromene derivatives and screening them against various cancer cell lines, with some compounds showing promising activity, occasionally higher than reference drugs like doxorubicin. nih.goveurekaselect.comsemanticscholar.org However, the available research literature does not specify the use of this compound in the synthesis of the particular chromen-2-one derivatives that were evaluated for anticancer activity. nih.goveurekaselect.comfrontiersin.orgresearchgate.net

Role in Boron Neutron Capture Therapy (BNCT) Agent Synthesis

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy that requires the selective accumulation of a stable boron isotope (boron-10) in tumor cells. nih.gov When irradiated with neutrons, the boron-10 (B1234237) atoms undergo a nuclear fission reaction, releasing high-energy alpha particles that destroy the cancer cells from within. nih.gov

A major challenge in BNCT is the development of effective boron delivery agents that can selectively target tumor cells and deliver a sufficient concentration of boron-10. researchgate.net Current agents like boronophenylalanine (BPA) and sodium borocaptate (BSH) have limitations, prompting the search for a new generation of delivery vehicles. nih.govelsevierpure.com

This is where a versatile building block like this compound has significant potential. Its bifunctional nature allows it to act as a linker to construct more complex BNCT agents. For instance, the azide group can be used in a click reaction to attach a boron cluster (like a carborane) to a tumor-targeting moiety, such as a peptide, antibody, or nanoparticle. The chloropropyl end provides another site for conjugation. This modular approach is essential for developing agents with improved tumor selectivity and biodistribution properties, which are critical for the clinical success of BNCT. researchgate.netmdpi.com

Materials Science and Functionalized Surface Chemistry

The reactivity of this compound extends beyond discrete molecule synthesis into the realm of materials science, where it is used to create functional polymers and to modify surfaces for specific applications.

Alkoxysilanes are widely used as coupling agents to form durable bonds between organic and inorganic materials, such as modifying the surface of silica, glass, or metal oxides. gelest.comethz.ch By incorporating an azide group onto an alkoxysilane, the resulting molecule becomes a powerful tool for surface functionalization via click chemistry.

A prime example is the synthesis of 3-azidopropyltrimethoxysilane (B8692445) (AzPTMS). This compound can be prepared in high yield by the reaction of 3-chloropropyltrimethoxysilane (B1208415) with sodium azide in N,N-dimethylformamide. mdpi.com The resulting AzPTMS molecule contains hydrolyzable methoxysilane (B1618054) groups that can covalently bond to surface hydroxyl groups, and a terminal azide group available for click reactions. mdpi.comethz.ch

This approach has been used to prepare DNA microarray slides. mdpi.com Glass slides were functionalized with AzPTMS, creating an azide-terminated surface. Oligonucleotides modified with a terminal alkyne group were then covalently immobilized onto the surface using the CuAAC click reaction. mdpi.com This method provides a stable and efficient way to anchor biomolecules to solid supports.

Table 2: Synthesis and Application of 3-Azidopropyltrimethoxysilane (AzPTMS)

| Step | Description |

|---|---|

| Synthesis | Reaction of 3-chloropropyltrimethoxysilane with sodium azide. mdpi.com |

| Surface Functionalization | AzPTMS reacts with surface hydroxyl groups (e.g., on glass) to form a covalently bound, azide-terminated monolayer. |

| Application | The azide-functionalized surface is used to immobilize alkyne-modified molecules (e.g., DNA, proteins) via click chemistry. mdpi.com |

This compound and its derivatives are instrumental in creating a variety of specialty chemicals and advanced functional materials. The ability to introduce an azidopropyl group into polymers allows for the synthesis of materials that can be easily modified post-polymerization.

For instance, polymers with pendant azido (B1232118) groups, such as poly(3-azidopropyl methacrylate), can be prepared and subsequently functionalized with various alkyne-containing molecules via click chemistry. guidechem.com This strategy allows for the creation of polymers with tailored properties, such as specific functionalities for biological targeting or materials with unique optical properties. The 1,3-dipolar cycloaddition has been widely adopted by polymer scientists for dendrimer synthesis, creating orthogonally functionalized polymers, and for surface immobilization. researchgate.net

This chemistry has also been used to prepare hyperbranched polymers. google.com Monomers containing both azide and alkyne functionalities can undergo polycycloaddition reactions to create complex, high-molecular-weight architectures. Such materials are being explored for biomedical applications, where their structure can influence properties like cytotoxicity and drug-carrying capacity. google.com The triazole linkage formed during the click reaction is highly stable, contributing to the robustness of the final material. mdpi.com

Mechanistic and Theoretical Investigations of 1 Azido 3 Chloropropane Reactivity

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating reaction mechanisms, predicting reactivity, and understanding the energetic landscape of chemical transformations.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways. researchgate.netnih.gov These calculations allow for the determination of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net

The process typically involves:

Geometry Optimization: Calculating the lowest energy structure for all species involved in the reaction.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. This structure represents the highest energy point along the reaction coordinate.

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule will have all real vibrational frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions of 1-azido-3-chloropropane, these calculations can provide quantitative data on activation barriers for SN2 displacement versus a potential cycloaddition, helping to predict which pathway is more favorable under given conditions. nih.gov

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Baseline energy of the starting materials. |

| Transition State (TS) | +22.5 | Energy barrier for the reaction (Activation Energy). |

| Products | -15.0 | Final energy of the products (Reaction is exothermic). |

Beyond calculating energy profiles, theoretical studies are instrumental in predicting reactivity and selectivity. For 1,3-dipolar cycloaddition reactions involving the azide (B81097) group of this compound, computational models can predict regioselectivity by comparing the activation energies of the transition states leading to different regioisomers. The pathway with the lower activation barrier will be the kinetically favored one, leading to the major product. researchgate.netresearchgate.net

For example, in the azide-enolate cycloaddition, two different regioisomeric triazoles can potentially form. DFT calculations can determine the transition state structures and energies for both pathways. The calculated energy difference between the two transition states allows for a quantitative prediction of the product ratio. These predictive models can guide experimental design, saving time and resources by identifying the most promising reaction conditions to achieve a desired outcome. researchgate.net Theoretical studies have successfully been used to investigate the regioselectivity of various azide-alkyne cycloaddition reactions, providing a strong precedent for their application to systems involving this compound. nih.gov

Analytical and Spectroscopic Characterization Techniques for 1 Azido 3 Chloropropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectral Interpretation for Proton Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy of 1-azido-3-chloropropane provides precise information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The molecule, with the structure N₃-CH₂-CH₂-CH₂-Cl, has three unique sets of methylene protons.

The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), shows three distinct signals. wiley-vch.de

A triplet observed at approximately 3.63 ppm corresponds to the two protons on the carbon atom bonded to the chlorine atom (Cl-CH₂-). The triplet splitting pattern arises from the coupling with the adjacent methylene protons. wiley-vch.de

Another triplet at around 3.50 ppm is assigned to the two protons on the carbon atom bonded to the azide (B81097) group (N₃-CH₂-). This signal is also a triplet due to coupling with the central methylene group. wiley-vch.de

A multiplet, often a quintet or pentet, appears near 2.01 ppm. This signal represents the two protons of the central methylene group (-CH₂-CH₂-CH₂-). Its multiplicity is a result of being coupled to the protons on both adjacent carbons. wiley-vch.de

The integration of these signals would confirm a 2:2:2 proton ratio, consistent with the three methylene groups in the structure.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

|---|---|---|---|

| 3.63 | Triplet (t) | 6.2 | Cl-CH ₂- |

| 3.50 | Triplet (t) | 6.6 | N₃-CH ₂- |

| 2.01 | Multiplet (m) | - | -CH₂-CH ₂-CH₂- |

Data obtained in CDCl₃ at 200 MHz. wiley-vch.de

¹³C NMR Spectral Interpretation for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to analyze the carbon backbone of a molecule. For this compound, the spectrum displays three distinct signals, confirming the presence of three unique carbon environments. wiley-vch.de

The chemical shifts are influenced by the electronegativity of the attached functional groups.

The carbon atom attached to the azide group (N₃-C H₂) typically resonates at approximately 47.99 ppm. wiley-vch.de

The carbon atom bonded to the highly electronegative chlorine atom (Cl-C H₂) appears further downfield, around 41.35 ppm. wiley-vch.de

The central carbon atom (-CH₂-C H₂-CH₂-) is the most shielded and therefore resonates at the highest field (lowest ppm value), around 31.31 ppm. wiley-vch.de

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 47.99 | C H₂-N₃ |

| 41.35 | C H₂-Cl |

| 31.31 | -CH₂-C H₂-CH₂- |

Data obtained in CDCl₃ at 50.1 MHz. wiley-vch.de

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₃H₆ClN₃. HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions. The calculated exact mass for the [M]⁺ ion of this compound is 119.0250249 Da. nih.gov Experimental HRMS data would be expected to align closely with this theoretical value, confirming the elemental formula. The presence of a chlorine atom would also be evident from the characteristic isotopic pattern, with a second peak at [M+2]⁺ having approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Chemical Ionization (CI) Mass Spectrometry for Molecular Weight Confirmation

Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry that results in less fragmentation than methods like electron impact (EI). This makes it particularly useful for confirming the molecular weight of a compound. In CI-MS, a reagent gas (such as methane or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules to produce analyte ions. A common outcome is the formation of a protonated molecular ion, [M+H]⁺. For this compound, CI-MS would be expected to show a prominent ion peak at m/z 120 (for the ³⁵Cl isotope) and another at m/z 122 (for the ³⁷Cl isotope), corresponding to [C₃H₆ClN₃+H]⁺. The observation of this strong quasi-molecular ion peak provides clear evidence of the compound's molecular weight.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., Azide Asymmetric Stretch)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This peak is typically sharp and intense, appearing in a relatively uncluttered region of the spectrum. For most azide compounds, this characteristic absorption is observed in the range of 2100-2250 cm⁻¹. researchgate.net The presence of a strong band in this region is a definitive indicator of the azide functional group within the molecule.

Table 3: Characteristic IR Absorption for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis and purification of this compound and its derivatives. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The choice of technique depends on the analytical goal, whether it is rapid purity assessment, preparative isolation, or detailed structural analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive analytical method for monitoring reaction progress, identifying compounds, and determining the purity of this compound. libretexts.orgdu.ac.inoperachem.com It is a form of solid-liquid adsorption chromatography where the mobile phase moves up the stationary phase by capillary action. du.ac.inualberta.ca

Methodology: In a typical TLC analysis, the stationary phase is a thin layer of an adsorbent material, most commonly silica gel, coated on an inert backing like a glass, aluminum, or plastic plate. operachem.comchemistryhall.com A small spot of a solution containing the sample is applied near the bottom of the plate, on a line referred to as the baseline or origin. ualberta.ca The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the eluent or mobile phase). chemistryhall.com As the eluent ascends the plate, the components of the sample spot move up at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. amazonaws.com

Generally, non-polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the polar silica gel and have lower Rf values. amazonaws.comlibretexts.org The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. du.ac.inlibretexts.org

Application and Findings: For compounds like this compound and its derivatives, TLC is primarily used to quickly check the status of a synthesis reaction. By spotting the reaction mixture alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the desired product. libretexts.org The purity of a sample can be assessed by the number of spots that appear; a pure compound should ideally show a single spot. ualberta.ca

Visualization of the separated spots is often necessary as many organic azides are colorless. chemistryhall.com A common method involves using TLC plates impregnated with a fluorescent indicator that glows under UV light (typically at 254 nm). Compounds that absorb UV light will quench this fluorescence and appear as dark spots. libretexts.org Alternatively, chemical staining agents like potassium permanganate or iodine vapor can be used to visualize the spots. wiley-vch.de

While specific Rf values for this compound are not extensively documented in the literature, the selection of an appropriate eluent system is crucial. A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly employed for alkyl azides. niscpr.res.in The polarity of the eluent is adjusted to achieve optimal separation, ideally with Rf values between 0.3 and 0.7. ualberta.ca For instance, in the analysis of a related compound, 1-azido-2,3-dihydroxy-2-azidomethylpropane, an Rf of 0.8 was reported using a hexane/ethyl acetate (80:20) mobile phase on a silica gel plate. niscpr.res.in

Table 1: General Parameters for TLC Analysis of Alkyl Azides

| Parameter | Description |

| Stationary Phase | Silica gel (polar) is most common. amazonaws.cominterchim.com |

| Mobile Phase (Eluent) | Typically a mixture of a non-polar solvent (e.g., hexane, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). niscpr.res.inrsc.orgrsc.org |

| Visualization | UV light (254 nm) for plates with fluorescent indicator; chemical stains (e.g., potassium permanganate, iodine). libretexts.orgwiley-vch.de |

| Rf Value | Varies with eluent composition; adjusted for optimal separation (typically 0.3-0.7). du.ac.inualberta.ca |

Column Chromatography for Isolation and Purification

When preparative separation is required to isolate and purify this compound or its derivatives from reaction mixtures, column chromatography is the method of choice. rsc.org This technique operates on the same principles as TLC but on a much larger scale, allowing for the separation of milligram to gram quantities of material. youtube.com

Methodology: In column chromatography, the stationary phase, typically silica gel, is packed into a vertical glass column. youtube.com The crude sample mixture is loaded onto the top of the column, often after being adsorbed onto a small amount of silica gel (a technique known as dry loading) to ensure even application. orgsyn.org The mobile phase (eluent) is then passed through the column from the top. youtube.com

As the eluent flows through the column, the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. wfu.edu Compounds with lower polarity are eluted from the column more quickly, while more polar compounds are retained longer. wfu.edu The eluent is collected in sequential portions, called fractions, and TLC is used to analyze these fractions to determine which ones contain the purified desired compound. youtube.com

Application and Findings: Column chromatography is a standard procedure for the purification of haloalkane azides. For the closely related compound, 1-azido-3-bromopropane (B6266201), several purification protocols using column chromatography have been reported. These methods demonstrate the utility of this technique for obtaining the pure compound from crude reaction mixtures that may contain unreacted starting materials and byproducts like 1,3-diazidopropane.

The choice of eluent is critical for a successful separation. The process often begins with a solvent system determined by prior TLC analysis. For 1-azido-3-bromopropane, common eluent systems include mixtures of cyclohexane and ethyl acetate (e.g., 10:1 ratio) or ethyl acetate and hexane (e.g., 1:4 ratio). rsc.orgrsc.org The use of flash chromatography, where air pressure is applied to the top of the column to accelerate the flow of eluent, is a common practice to speed up the purification process and improve separation. rsc.orgyoutube.com

Table 2: Reported Column Chromatography Conditions for Purification of 1-Azido-3-halopropanes

| Compound | Stationary Phase | Eluent (Mobile Phase) | Technique | Reference |

| 1-Azido-3-bromopropane | Silica Gel | Cyclohexane/Ethyl Acetate (10:1) | Column Chromatography | rsc.org |

| 1-Azido-3-bromopropane | Silica Gel | Ethyl Acetate/Hexane (1:4) | Flash Chromatography | rsc.org |

| Derivatives of this compound | Silica Gel | Toluene to 15% Ethyl Acetate in Toluene | Column Chromatography | wiley-vch.de |

| Derivatives of this compound | Silica Gel | 0% to 10% Ethyl Acetate in Petroleum Ether | Column Chromatography | wiley-vch.de |

Liquid Chromatography-Mass Spectrometry (LC/MS) Integration for Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. unt.edu It is used for the identification, characterization, and quantification of this compound and its derivatives, providing crucial information about molecular weight and structure.

Methodology: In an LC/MS system, the sample is first injected into a liquid chromatograph, typically a High-Performance Liquid Chromatography (HPLC) system. The components of the mixture are separated as they pass through a column containing a stationary phase. For polar analytes like organic azides, reversed-phase chromatography is common, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).

The eluent from the LC column flows directly into the ion source of the mass spectrometer. The ion source is a critical component that converts the analyte molecules into gas-phase ions. Common ionization techniques for this class of compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). unt.edubu.edu ESI is a soft ionization technique suitable for polar molecules, generating protonated molecules [M+H]+ with minimal fragmentation. unt.edu APCI is useful for a wide range of polar and nonpolar molecules and involves ionization through chemical reactions in the gas phase. bu.edu The generated ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. unt.edu

Application and Findings: LC/MS is invaluable for confirming the identity of synthesized this compound derivatives and for analyzing complex reaction mixtures. One study detailed the LC/MS analysis of a reaction mixture containing various derivatives using a C18 column with a water/acetonitrile gradient. wiley-vch.de

For small, polar molecules like the azide ion or its simple organic derivatives, direct analysis can be challenging due to poor retention on reversed-phase columns and inefficient ionization. nih.gov In such cases, chemical derivatization is employed to enhance chromatographic retention and ionization efficiency. For instance, a sensitive LC-MS/MS method was developed for the quantification of azide and azidoalanine by derivatizing them with dansyl chloride. This strategy allowed for analysis using reversed-phase chromatography with positive ion electrospray mass spectrometry. Another method for identifying the azide ion involves derivatization with N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), followed by LC/ESI-MS/MS analysis, which provides high sensitivity. nih.gov These approaches are highly relevant for the analysis of derivatives of this compound, especially in biological or environmental matrices.

Table 3: LC/MS Parameters for Analysis of Azide-Containing Compounds

| Parameter | Description |

| LC Column | Reversed-phase (e.g., C18) is commonly used. wiley-vch.de |

| Mobile Phase | Gradient elution with polar solvents like water, acetonitrile, or methanol, often with additives like formic acid. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). bu.edunih.gov |

| Analysis Mode | Full scan for identification; Selected Reaction Monitoring (SRM) or tandem MS (MS/MS) for quantification and structural confirmation. nih.gov |

| Derivatization | May be used to improve retention and sensitivity for small, polar azide-containing molecules (e.g., with dansyl chloride). |

Future Research Directions and Emerging Trends for 1 Azido 3 Chloropropane

Development of Green Chemistry Approaches for its Synthesis

The synthesis of organic azides, including 1-azido-3-chloropropane, traditionally involves reagents and conditions that are not environmentally benign. A significant future trend is the adoption of green chemistry principles to mitigate the environmental impact of its production. nih.govejcmpr.commdpi.comnih.govrsc.org Research in this area is focused on several key strategies:

Energy-Efficient Methodologies : Techniques such as microwave irradiation and ultrasound-assisted synthesis are being explored to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. nih.govmdpi.comnih.govnih.gov These methods often lead to higher product yields and cleaner reactions in shorter time frames. nih.govmdpi.comnih.gov

Benign Solvent Systems : The replacement of hazardous organic solvents is a cornerstone of green chemistry. The use of ionic liquids (ILs) and water as reaction media for the synthesis of related heterocyclic compounds like 1,2,3-triazoles is a promising avenue. rsc.org ILs offer advantages such as low vapor pressure, non-flammability, and thermal stability, which can enhance reactivity and catalyst recyclability. rsc.org

Continuous Flow Synthesis : Flow chemistry presents a safer and more efficient alternative for handling potentially hazardous reagents and intermediates involved in azide (B81097) synthesis. rsc.orglpp-group.comdigitellinc.comdurham.ac.uk Continuous flow processes minimize the accumulation of unstable compounds, improve heat and mass transfer, and allow for automated and scalable production. rsc.orglpp-group.comdigitellinc.comdurham.ac.ukacs.org This approach is particularly relevant for managing the risks associated with organic azides, which can be thermally unstable. lpp-group.com

| Green Chemistry Approach | Key Advantages | Potential Impact on this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Increased reaction rates, higher yields, reduced reaction times. nih.govmdpi.comnih.gov | Faster and more energy-efficient production. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, suitable for heterogeneous systems. mdpi.com | Improved efficiency and applicability to various reaction conditions. |

| Use of Greener Solvents (e.g., Ionic Liquids, Water) | Reduced environmental impact, potential for catalyst recycling, improved safety. rsc.org | More sustainable and environmentally friendly synthesis protocols. |

| Continuous Flow Chemistry | Enhanced safety, improved scalability and reproducibility, efficient for hazardous reactions. rsc.orglpp-group.comdurham.ac.uk | Safer large-scale production by minimizing handling of potentially unstable intermediates. |

Exploration of Novel Derivatization Pathways for Advanced Functional Molecules

The azide group in this compound is a versatile functional handle, primarily for participating in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." organic-chemistry.orgwikipedia.orgnih.govbroadpharm.comwiley-vch.de Future research will continue to exploit this reactivity to create a diverse array of functional molecules.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction is known for its high yield, broad scope, and tolerance of various functional groups. organic-chemistry.orgnih.gov An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst and is therefore highly valuable in biological applications. wikipedia.orgbroadpharm.comwiley-vch.denih.gov

By reacting this compound with various alkynes, a library of 1-(3-chloropropyl)-1H-1,2,3-triazoles can be synthesized. The remaining chloro group can then be subjected to further transformations, such as nucleophilic substitution, to introduce additional functional moieties. This modular approach allows for the construction of complex molecules with tailored properties.

| Derivatization Pathway | Description | Key Features | Resulting Molecular Scaffold |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reaction of the azide group with a terminal alkyne in the presence of a Cu(I) catalyst. organic-chemistry.orgnih.gov | High efficiency, high regioselectivity (1,4-isomer), wide functional group tolerance. organic-chemistry.orgnih.gov | 1-(3-Chloropropyl)-4-substituted-1H-1,2,3-triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reaction of the azide group with a strained cyclooctyne (B158145) without a metal catalyst. wikipedia.orgbroadpharm.comwiley-vch.de | Copper-free, suitable for biological systems, fast reaction kinetics. broadpharm.comnih.gov | Cyclooctyne-fused 1-(3-Chloropropyl)-1H-1,2,3-triazole |

| Sequential Functionalization | Initial derivatization of the azide group followed by substitution of the chloro group. | Allows for the introduction of two different functionalities in a controlled manner. | Difunctionalized propane (B168953) backbone linked to a triazole ring. |

Expanded Applications in Interdisciplinary Fields, Including Chemical Biology and Supramolecular Chemistry

The unique bifunctional structure of this compound and its derivatives makes it a powerful tool for applications that span multiple scientific disciplines.

In chemical biology , the ability to participate in bioorthogonal reactions like SPAAC allows for the site-specific labeling and modification of biomolecules in living systems. nih.gov For instance, derivatives of this compound could be used as bifunctional linkers to conjugate different molecules, such as attaching a carbohydrate to a protein to create synthetic glycoproteins. nih.gov This has implications for studying biological processes and developing new therapeutic agents.

In supramolecular chemistry , which focuses on non-covalent interactions to build larger, organized structures, molecules derived from this compound can serve as building blocks for self-assembly. ijsr.netstudy.comresearchgate.net The triazole ring formed via click chemistry is known to participate in hydrogen bonding and π-π stacking interactions, which are key driving forces in supramolecular assembly. ijsr.net These assemblies can form nanomaterials with applications in drug delivery, sensing, and catalysis. study.comresearchgate.netpageplace.deresearchgate.net The principles of molecular recognition and host-guest chemistry can be applied to design complex, functional supramolecular architectures. ijsr.netstudy.com

Integration of Advanced Computational Modeling for Rational Reaction Design and Prediction

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, guiding experimental design, and accelerating the discovery of new molecules and materials.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate reaction mechanisms, transition states, and selectivity. rsc.orgrsc.orgmdpi.com For this compound, DFT calculations can be employed to:

Elucidate the detailed mechanism of its derivatization reactions, such as the CuAAC. rsc.org

Predict the regioselectivity of cycloaddition reactions with unsymmetrical alkynes. mdpi.com

Evaluate the influence of different catalysts (e.g., copper, silver, gold) on the reaction energetics. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that relates the chemical structure of molecules to their physical, chemical, or biological activity. researchgate.netresearchwithrowan.com In the context of this compound, QSAR models could be developed to:

Predict the reactivity of a series of its derivatives in a particular reaction.

Estimate properties of newly designed functional molecules, such as their potential as enzyme inhibitors or their suitability for materials applications.

Screen virtual libraries of compounds derived from this compound to identify candidates with desired properties before their synthesis.

The integration of these computational methods will enable a more rational and efficient design of experiments, reducing the time and resources required to explore the full potential of this compound and its derivatives. researchgate.netresearchwithrowan.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Azido-3-chloropropane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 1-chloro-3-bromopropane with sodium azide. Optimize reaction conditions (e.g., solvent polarity, temperature, stoichiometry) to favor azide displacement over competing reactions. For example, using polar aprotic solvents like DMF at 60–80°C for 12–24 hours improves yield. Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation or column chromatography .

- Safety Note : Use explosion-resistant equipment due to azide instability. Conduct small-scale trials to assess exothermic risks .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm structure. The azide group () does not directly protonate but influences neighboring CH shifts (e.g., δ ~3.5 ppm for CH-N).

- IR Spectroscopy : Identify the azide stretch (~2100 cm) and C-Cl bond (~550–750 cm).

- GC-MS : Confirm molecular ion ([M]) and fragmentation patterns (e.g., loss of N or Cl).

Cross-validate data with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods to prevent inhalation of volatile azides.

- Storage : Store in airtight containers away from heat and reducing agents.

- Emergency Measures : For spills, neutralize with dilute sodium hypochlorite (bleach) to degrade azides. Document first-aid procedures for skin/eye exposure (e.g., rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers assess the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer :

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition temperatures and enthalpies.

- Mechanistic Studies : Use FTIR or mass spectrometry to detect decomposition products (e.g., N, HCl, or propene derivatives).

- Kinetic Modeling : Apply Arrhenius equations to predict stability under storage or reaction conditions. Compare with analogous azidoalkanes (e.g., 1-azidopropane) .

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and high-resolution MS to resolve ambiguities (e.g., distinguishing regioisomers).

- Computational Chemistry : Use Gaussian or ORCA to simulate spectra and validate experimental data.

- Isolation of Byproducts : Identify minor impurities (e.g., unreacted starting materials) via preparative chromatography .

Q. How can researchers design experiments to study the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- CuAAC Reactions : Optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions (e.g., Cu(I) source, ligand, solvent). Monitor triazole formation via H NMR or fluorescence.

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates. Compare with theoretical models (e.g., DFT for transition-state analysis).

- Solvent Effects : Test polar vs. nonpolar solvents to modulate reaction efficiency .

Q. What methodologies are recommended for evaluating the environmental impact and ecotoxicity of this compound?

- Methodological Answer :

- PBT Assessment : Design studies to evaluate persistence, bioaccumulation, and toxicity using OECD guidelines. For example:

- Aquatic Toxicity : Expose Daphnia magna to graded concentrations and measure LC.

- Soil Mobility : Use column chromatography to simulate leaching potential.

- Data Gaps : Note the absence of existing ecological data for structurally similar chlorinated azides (e.g., 1,1,1,2,2,3,3-heptachloropropane) and prioritize novel studies .

Guidance for Research Design

- Contradiction Analysis : When conflicting data arise (e.g., unexpected byproducts in synthesis), apply root-cause analysis frameworks (e.g., Ishikawa diagrams) to identify variables like reagent purity or temperature fluctuations .

- Regulatory Compliance : For U.S.-based studies, adhere to TSCA exemptions for R&D chemicals, ensuring use under qualified supervision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.